molecular formula C65H93N15O14 B10822569 Leu-val-val-tyr-pro-trp-thr-gln-arg-phe CAS No. 75808-66-1

Leu-val-val-tyr-pro-trp-thr-gln-arg-phe

Cat. No.: B10822569
CAS No.: 75808-66-1
M. Wt: 1308.5 g/mol
InChI Key: NBQSSMDPPLHNDC-GSOGOTFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe is a linear decapeptide composed of ten amino acids: leucine (Leu), valine (Val), tyrosine (Tyr), proline (Pro), tryptophan (Trp), threonine (Thr), glutamine (Gln), arginine (Arg), and phenylalanine (Phe). Key features of this peptide include:

  • Aromatic residues: Tyr (position 4) and Trp (position 6) may enable π-π stacking or fluorescence properties.
  • Charged/polar residues: Thr (position 7), Gln (position 8), and Arg (position 9) introduce hydrogen-bonding and solubility characteristics.
  • Structural motifs: The Pro (position 5) may induce a kink in the peptide backbone, influencing tertiary structure .

Properties

CAS No.

75808-66-1

Molecular Formula

C65H93N15O14

Molecular Weight

1308.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C65H93N15O14/c1-34(2)29-43(66)55(84)77-53(36(5)6)61(90)78-52(35(3)4)60(89)75-48(30-39-21-23-41(82)24-22-39)63(92)80-28-14-20-50(80)59(88)74-47(32-40-33-71-44-18-12-11-17-42(40)44)58(87)79-54(37(7)81)62(91)73-46(25-26-51(67)83)57(86)72-45(19-13-27-70-65(68)69)56(85)76-49(64(93)94)31-38-15-9-8-10-16-38/h8-12,15-18,21-24,33-37,43,45-50,52-54,71,81-82H,13-14,19-20,25-32,66H2,1-7H3,(H2,67,83)(H,72,86)(H,73,91)(H,74,88)(H,75,89)(H,76,85)(H,77,84)(H,78,90)(H,79,87)(H,93,94)(H4,68,69,70)/t37-,43+,45+,46+,47+,48+,49+,50+,52+,53+,54+/m1/s1

InChI Key

NBQSSMDPPLHNDC-GSOGOTFGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: LVV-hemorphin can be synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-strategy. This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc group is removed using a base, typically piperidine, to allow the next amino acid to couple. The final peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers .

Industrial Production Methods: Industrial production of LVV-hemorphin involves large-scale SPPS, which is automated to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: LVV-hemorphin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol.

    Substitution: Amino acid derivatives and coupling reagents such as HATU or DIC in the presence of a base like DIPEA.

Major Products:

Scientific Research Applications

Neuropharmacological Applications

LVV-hemorphin-7 is primarily recognized for its neuropharmacological effects. It acts as an endogenous opioid peptide, influencing pain modulation and emotional responses.

  • Anticonvulsant Activity : Research has indicated that LVV-hemorphin-7 and its analogs exhibit anticonvulsant properties. For instance, a study demonstrated that derivatives of LVV-hemorphin-7 showed significant activity against generalized seizures in animal models. The derivative Val-Val-Tyr-Pro-Trp-Thr-Dap-NH2 was particularly noted for its high biological activity, indicating potential therapeutic uses in epilepsy management .
Peptide Variant ED50 (mg/kg) Activity
Val-Val-Tyr-Pro-Trp-Thr-Dap-NH23.63Anticonvulsant
Val-Val-Tyr-Pro-Trp-Thr-Orn-NH25.09Anticonvulsant

Pain Management

The compound has been investigated for its analgesic properties. Its mechanism involves interaction with opioid receptors, which can modulate pain perception.

  • Pain Relief Studies : In various studies, LVV-hemorphin-7 demonstrated the ability to reduce pain responses in animal models without affecting motor coordination, making it a candidate for developing new pain management therapies .

Cancer Research

LVV-hemorphin-7 has potential applications in oncology, particularly in targeting cancer cells.

  • Targeting Tumor Cells : The peptide's ability to interact with specific receptors on tumor cells suggests it could be utilized in targeted cancer therapies. Research indicates that modifications to the peptide can enhance its binding affinity to cancer cell receptors, potentially improving therapeutic efficacy .

Drug Development

The compound serves as a scaffold for developing novel drugs through synthetic modifications.

  • Peptide Synthesis and Modification : Researchers have explored various synthetic routes to create analogs of LVV-hemorphin-7 with enhanced bioactivity and stability. For example, incorporating non-natural amino acids has been shown to improve the peptide's permeability across the blood-brain barrier, which is crucial for central nervous system-targeted therapies .

Bioconjugation and Drug Delivery Systems

LVV-hemorphin-7 can be conjugated with other molecules to create targeted drug delivery systems.

  • Bioconjugation Techniques : The use of LVV-hemorphin-7 in bioconjugation strategies allows for the design of drug delivery vehicles that can specifically target diseased tissues while minimizing side effects on healthy tissues . This approach is particularly promising in developing antibody-drug conjugates (ADCs) for cancer treatment.

Case Study 1: Anticonvulsant Efficacy

A study evaluated several LVV-hemorphin-7 analogs for their anticonvulsant properties using the maximal electroshock (MES) test. The results indicated that certain modifications significantly enhanced anticonvulsant activity without impairing motor function, suggesting their potential use in clinical settings for epilepsy treatment .

Case Study 2: Cancer Targeting

In another investigation, researchers modified LVV-hemorphin-7 to enhance its binding affinity to integrins expressed on tumor cells. These modifications led to improved targeting of cancer cells in vitro and in vivo, highlighting the peptide's potential as a therapeutic agent in oncology .

Mechanism of Action

LVV-hemorphin exerts its effects by binding to specific molecular targets:

The binding of LVV-hemorphin to these targets involves specific interactions with key residues in the binding sites, as revealed by molecular dynamics simulations and docking studies .

Comparison with Similar Compounds

Structural Comparison with Other Peptides

Table 1: Key Peptide Sequences and Features
Compound Name/Sequence Length Key Residues Structural Notes Evidence Source
Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe 10 Leu¹, Val²⁻³, Tyr⁴, Trp⁶, Phe¹⁰ Hydrophobic core; Pro⁵-induced kink
TYR-ARG-PRO-PRO-GLY-PHE-SER-PRO-PHE-ARG 10 Tyr¹, Arg², Pro³⁻⁴, Phe⁶⁻⁹ Bradykinin analog; proline-rich
Thr-Gln-Arg 3 Thr¹, Gln², Arg³ C-terminal motif of target decapeptide
Val-Phe-Tyr 3 Val¹, Phe², Tyr³ Shared Val/Phe with target peptide
Gln-Phe-Tyr 3 Gln¹, Phe², Tyr³ Polar-aromatic triad
Key Observations:

Decapeptide vs. Decapeptide: The target peptide differs significantly from TYR-ARG-PRO-PRO-GLY-PHE-SER-PRO-PHE-ARG (a bradykinin analog), which contains four proline residues and lacks Trp. This suggests divergent biological roles—bradykinin analogs often regulate blood pressure, whereas the target peptide’s hydrophobic/aromatic residues may favor enzyme inhibition or receptor binding .

Tripeptide Motifs :

  • The Thr-Gln-Arg tripeptide (positions 7–9 in the target) is identical to a standalone peptide in , hinting at a conserved functional motif, possibly in signaling or hydrolysis .
  • Val-Phe-Tyr () and Gln-Phe-Tyr () share residues with the target’s N- and C-terminal regions, suggesting modular evolutionary or synthetic origins .

Functional and Metabolic Context

  • Hydrophobicity : The target peptide’s Leu-Val-Val-Phe core resembles lipid-binding domains in apolipoproteins, contrasting with the polar TYR-ARG-PRO-PRO-GLY-PHE-SER-PRO-PHE-ARG .
  • Aromaticity : The Trp⁶ residue is absent in most listed peptides except for tryptophan-containing tripeptides like Try-Pro-His () and Try-Pro-Arg (), which are associated with neurotransmitter precursors .
  • Metabolic Intermediates : Shorter peptides like Val-Arg-Arg () and Gln-Glu-Tyr () are linked to folate metabolism and redox regulation, suggesting the target peptide could participate in similar pathways .

Biological Activity

Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe, commonly referred to as LVV-hemorphin-7, is a decapeptide that has garnered attention for its diverse biological activities, particularly in the fields of neurobiology and pharmacology. This article provides a comprehensive overview of the biological activity associated with LVV-hemorphin-7, supported by data tables, case studies, and research findings.

Structure and Composition

LVV-hemorphin-7 consists of the following amino acid sequence:

Leu Val Val Tyr Pro Trp Thr Gln Arg Phe\text{Leu Val Val Tyr Pro Trp Thr Gln Arg Phe}

The molecular formula of this peptide is C65H93N15O14C_{65}H_{93}N_{15}O_{14} . Its structure contributes significantly to its biological functions, including interactions with various receptors in the central nervous system.

1. Memory Retention and Retrieval

Recent studies have demonstrated that LVV-hemorphin-7 acts as a promoter of memory retention and retrieval . In experiments involving rats, the peptide was shown to enhance cognitive functions by interacting with specific brain receptors associated with memory . This effect is particularly notable in areas such as the hippocampus, which is critical for learning and memory processes.

2. Cardiovascular Effects

LVV-hemorphin-7 has been investigated for its potential antihypertensive properties . The peptide influences cardiovascular responses through its interaction with opioid receptors, particularly in regulating blood pressure . The amino acid sequence at the C-terminus (-Arg-Phe) is crucial for these effects, as it facilitates activation of the sympathetic nervous system .

3. Anticonvulsant Activity

Research indicates that LVV-hemorphin-7 exhibits anticonvulsant activity , making it a candidate for treating seizure disorders. Studies have shown that various analogs of this peptide can effectively reduce seizure frequency in animal models . The mechanism appears to involve modulation of sodium channels and opioid receptor pathways.

Data Tables

The following table summarizes key findings related to the biological activities of LVV-hemorphin-7:

Biological Activity Mechanism Study Reference
Memory RetentionInteraction with hippocampal receptors
Antihypertensive EffectsActivation of sympathetic nervous system
Anticonvulsant ActivityModulation of sodium channels and opioid receptors

Case Study 1: Cognitive Enhancement

In a controlled study, LVV-hemorphin-7 was administered to rats prior to memory tasks. Results showed a significant improvement in performance compared to control groups, indicating its potential as a cognitive enhancer.

Case Study 2: Seizure Reduction

A series of experiments evaluated the anticonvulsant properties of LVV-hemorphin-7 analogs in mice. The results indicated that certain modifications to the peptide structure enhanced its efficacy against generalized seizures, supporting further exploration into its therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.